Rolapitant hydrochloride

Overview

Description

Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . Unlike other available NK-1 receptor antagonists, rolapitant does not interact with Cytochrome P450 enzyme CYP3A4 .

Molecular Structure Analysis

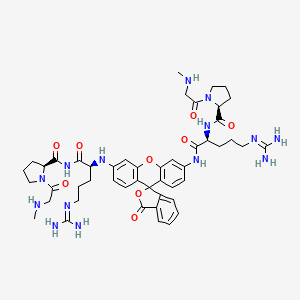

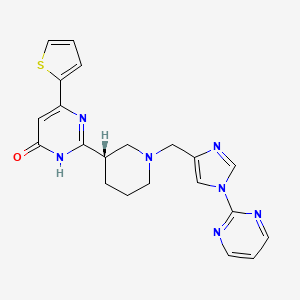

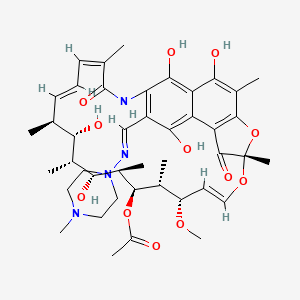

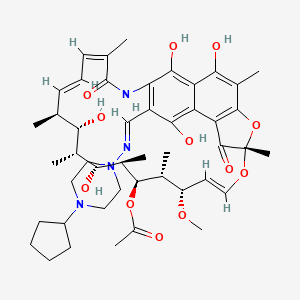

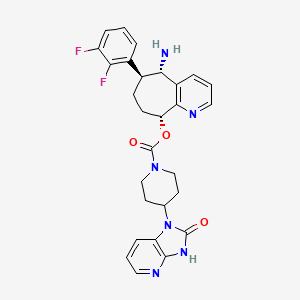

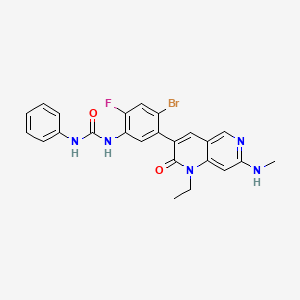

Rolapitant has a molecular formula of C25H26F6N2O2 and an average molecular weight of 500.485 . It is a small molecule . The structure of Rolapitant is complex with multiple functional groups .

Chemical Reactions Analysis

Rolapitant is slowly metabolized and eliminated with a mean half-life of 186 hours . It is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 .

Physical And Chemical Properties Analysis

Rolapitant is a white to off-white, slightly hygroscopic crystalline powder . Its maximum solubility in aqueous solutions is at pH 2–4 .

Scientific Research Applications

Antiemetic Efficacy in Chemotherapy :

- Rolapitant is effective in preventing CINV in patients undergoing carboplatin-based chemotherapy (Hesketh et al., 2016).

- It has shown efficacy in multiple cycles of moderately or highly emetogenic chemotherapy (Rapoport et al., 2016).

- Rolapitant, when used with 5-HT3RA and dexamethasone, improved CINV outcomes in patients with gastrointestinal and colorectal cancers (Jordan et al., 2016).

Pharmacokinetics and Safety :

- Intravenous administration of rolapitant demonstrates a pharmacokinetic profile consistent with its oral formulation (Wang et al., 2018).

- Rolapitant does not induce or inhibit cytochrome P450 3A4, indicating minimal drug-drug interactions (Wang et al., 2018).

Teratogenic Effects :

- High doses of rolapitant in chick embryos showed teratogenic effects, suggesting caution in its administration (Solanki et al., 2022).

Neurokinin-1 Receptor Antagonist Mechanism :

- Rolapitant acts as a selective neurokinin-1 receptor antagonist, blocking the activity of substance P in the central nervous system, important in preventing SP-induced emesis and CINV (Syed, 2015).

Clinical Pharmacology :

- A study on the receptor occupancy of rolapitant using positron emission tomography (PET) showed critical insights into its pharmacodynamics (Poma et al., 2014).

Compatibility and Stability :

- The compatibility and stability of rolapitant with other intravenous agents such as Granisetron and Palonosetron have been assessed, indicating safe combination for therapeutic use (Wu et al., 2018).

Mechanism of Action

Target of Action

Rolapitant hydrochloride is a potent, highly selective, long-acting antagonist of the Neurokinin-1 (NK-1) receptor . The NK-1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly those induced by chemotherapy .

Mode of Action

This compound works by blocking Substance P , a natural ligand, from interacting with NK-1 receptors . Substance P is released in the gut following chemotherapy administration . By preventing this interaction, rolapitant effectively inhibits the activation of NK-1 receptors, thereby preventing chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by rolapitant involves the interaction between Substance P and the NK-1 receptors . When chemotherapy is administered, Substance P is released in the gut. Under normal circumstances, Substance P would bind to and activate NK-1 receptors, leading to nausea and vomiting. Rolapitant prevents this by competitively binding to nk-1 receptors, thereby blocking the action of substance p .

Pharmacokinetics

Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . The major metabolite of rolapitant, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .

Result of Action

The molecular and cellular effects of rolapitant’s action primarily involve the prevention of delayed CINV . By blocking the interaction between Substance P and NK-1 receptors, rolapitant prevents the activation of these receptors in the gut and central nervous system . This effectively inhibits the physiological response of nausea and vomiting that would typically follow chemotherapy administration .

Action Environment

The action, efficacy, and stability of rolapitant can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of rolapitant. . Furthermore, the timing of rolapitant administration relative to chemotherapy can also affect its efficacy. It is typically administered 1-2 hours before chemotherapy to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .

Future Directions

Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . An intravenous formulation of rolapitant is under clinical development in the USA . Rolapitant is also in late-stage development for CINV in Europe .

properties

IUPAC Name |

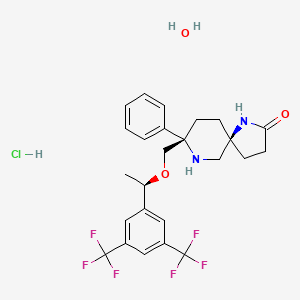

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

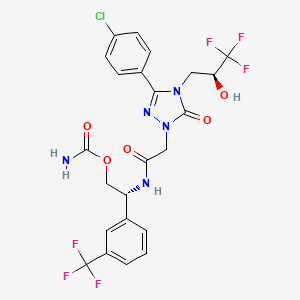

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.